(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
Description
The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone features a pyrrolidine ring linked to a 4,6-dimethylpyrimidin-2-yl group via an ether bond and a 2-(trifluoromethoxy)phenyl ketone moiety. This structure combines a conformationally flexible pyrrolidine scaffold with electron-deficient aromatic systems (pyrimidine and trifluoromethoxyphenyl), which are often employed in medicinal chemistry to enhance binding specificity and metabolic stability. While detailed physicochemical data (e.g., solubility, melting point) are unavailable in the provided evidence, its molecular formula can be inferred as C₁₉H₁₉F₃N₃O₃ (molecular weight ≈ 403.37 g/mol).
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-11-9-12(2)23-17(22-11)26-13-7-8-24(10-13)16(25)14-5-3-4-6-15(14)27-18(19,20)21/h3-6,9,13H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKBSSKYRWBBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 2-aminopyrimidine derivatives, which are structurally similar to this compound, have shown activity against organisms causing diseases like sleeping sickness and malaria
Mode of Action
It is known that 2-aminopyrimidine derivatives interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function. This compound, being a derivative of 2-aminopyrimidine, might exhibit a similar mode of action.
Biochemical Pathways
It is known that 2-aminopyrimidine derivatives can interfere with the life cycle of the targeted organisms, thereby inhibiting their growth and proliferation. This compound might affect similar biochemical pathways.
Result of Action
It is known that 2-aminopyrimidine derivatives can inhibit the growth and proliferation of targeted organisms, thereby exerting their therapeutic effects. This compound might exhibit similar effects.
Biological Activity
The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 357.5 g/mol . The structure includes a pyrrolidine ring, a dimethylpyrimidine moiety, and a trifluoromethoxyphenyl group, which contribute to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.5 g/mol |
| Key Functional Groups | Pyrrolidine, Pyrimidine, Trifluoromethoxy |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that it may act as an enzyme inhibitor , particularly targeting specific kinases involved in signaling pathways. The structural elements facilitate binding through hydrogen bonding and hydrophobic interactions, influencing cellular processes such as signal transduction and metabolism.
Antimicrobial Activity
Studies have evaluated the antimicrobial properties of similar compounds derived from pyrimidine and pyrrolidine structures. For example:
- Antibacterial Activity : Compounds structurally related to the target compound have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for certain derivatives were comparable to standard antibiotics like ampicillin .
Case Studies
- Inhibition Studies : A study demonstrated that derivatives of pyrimidine exhibited significant inhibition against bacterial strains, with some compounds showing MIC values in the range of 50-200 µg/mL . This suggests potential for the target compound in developing new antimicrobial agents.
- Cytotoxicity Assays : Another investigation into similar compounds revealed cytotoxic effects on cancer cell lines, indicating that modifications in the structure could enhance therapeutic efficacy against tumors .
Comparative Analysis
Comparative studies between structurally similar compounds reveal insights into their biological activities:
| Compound | Biological Activity | MIC Values (µg/mL) |
|---|---|---|
| 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone | Enzyme inhibitor targeting kinases | 50 - 200 |
| 4-thiazolidinone derivatives | Moderate antibacterial activity | 100 - 400 |
| Pyrimidine derivatives | Significant inhibition against S. aureus | Comparable to ampicillin |
Comparison with Similar Compounds
Research Implications and Gaps
- Synthesis Challenges : highlights the use of palladium catalysts for coupling reactions involving trifluoromethyl groups, suggesting similar methodologies could apply to the target compound’s synthesis .
- Future Directions : Substructure analysis (as in ) could identify common motifs in bioactive compounds, guiding optimization of the target molecule’s pharmacokinetic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
